(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(E)-pyridin-2-yliminomethyl]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-3-27-22(26)18-13(2)28-21-15-9-5-4-8-14(15)20(25)16(19(18)21)12-24-17-10-6-7-11-23-17/h4-12,25H,3H2,1-2H3/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUUQTWIDFPCBH-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate, with CAS number 494830-86-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H18N2O4
- Molecular Weight : 374.4 g/mol
- Structure : The compound features a naphtho-furan core with a pyridine ring, which is critical for its biological activity.
Biological Activity Overview
The biological activity of (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate has been explored in various studies, indicating its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of similar structures showed inhibition of cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. This suggests a potential use in treating inflammatory diseases. The presence of the pyridine moiety is thought to enhance its anti-inflammatory effects by facilitating interactions with specific receptors involved in inflammation.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyridine and naphtho-furan structures significantly impact the biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the pyridine ring | Alters binding affinity to targets |
| Variations in the naphtho-furan core | Influences potency against cancer cells |
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Antimalarial Activity : A related study on thiazole derivatives indicated that modifications to the aromatic ring improved antimalarial potency while reducing cytotoxicity in HepG2 cell lines. This highlights the importance of structural modifications in enhancing biological efficacy .
- Leishmanicidal Activity : Hybrid compounds derived from similar frameworks have shown promising activity against Leishmania species, demonstrating their potential as therapeutic agents against parasitic infections .
- Xanthine Oxidase Inhibition : Compounds with structural similarities have been found to exhibit potent xanthine oxidase inhibition, suggesting potential applications in treating gout and related disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate?
- Methodology : Multi-step synthesis typically involves condensation reactions between pyridin-2-amine derivatives and substituted furan precursors. For example:
Step 1 : Prepare the naphtho[1,2-b]furan core via cyclization of 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan using acetic anhydride under reflux .
Step 2 : Introduce the (pyridin-2-ylamino)methylene group via Schiff base formation, employing catalytic triethylamine in ethanol at 60–80°C .
Step 3 : Optimize the (Z)-isomer by controlling reaction time and temperature, as prolonged heating may favor the (E)-form .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. How can the molecular structure be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with software suites like SHELXL for refinement and ORTEP-3 for visualization . For example:
- Crystallization : Grow crystals via vapor diffusion using dichloromethane/hexane.
- Data Collection : Resolve the (Z)-configuration by analyzing torsion angles (C=N bond) and hydrogen-bonding networks .
Q. What functional groups influence reactivity in this compound?
- Key Groups :
- 5-Oxo group : Participates in keto-enol tautomerism, affecting hydrogen-bonding interactions .
- Pyridin-2-ylamino moiety : Acts as a hydrogen-bond donor/acceptor, influencing solubility and biological activity .
- Ethyl ester : Susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in the (Z)-isomer be resolved during synthesis?
- Methodology :
- Dynamic NMR : Monitor isomerization kinetics in DMSO- at varying temperatures to identify equilibrium conditions .
- Computational Modeling : Use DFT (e.g., Gaussian) to calculate energy barriers between (Z)/(E) forms and compare with experimental SCXRD data .
- Case Study : A 2021 study on analogous (Z)-configured compounds reported a 15 kJ/mol energy difference favoring the (Z)-form under ambient conditions .
Q. What computational tools are recommended for predicting intermolecular interactions in crystallography?
- Software :
- Mercury (CCDC) : Analyze π-π stacking and van der Waals interactions using Hirshfeld surfaces .
- PLATON : Validate hydrogen-bond geometry and detect twinning in SCXRD data .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Protocol :
Cross-Validation : Compare NMR-derived dihedral angles with SCXRD torsion angles .
Synchrotron Analysis : Resolve ambiguities in electron density maps using high-resolution data (e.g., λ = 0.7 Å) .
Dynamic Studies : Perform variable-temperature XRD to assess thermal motion effects on apparent bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
